molecular formula C10H13ClO2 B7975402 [3-Chloro-2-(propan-2-yloxy)phenyl]methanol

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol

Cat. No.: B7975402
M. Wt: 200.66 g/mol
InChI Key: YEYOWBLSCUEEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is a chlorinated aromatic alcohol with a molecular formula of C₁₀H₁₃ClO₂ and a molecular weight of 200.66 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at the 3-position, an isopropoxy group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position.

Properties

IUPAC Name

(3-chloro-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOWBLSCUEEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 3-chlorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the propan-2-yloxy group on the phenyl ring. The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 3-chloro-2-(propan-2-yloxy)benzaldehyde or 3-chloro-2-(propan-2-yloxy)acetophenone.

    Reduction: Formation of 3-chloro-2-(propan-2-yloxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a key intermediate for synthesizing more complex organic molecules, facilitating the development of new drugs and materials.

Biology

  • Biological Activity : Research indicates potential interactions with specific enzymes and receptors. Studies have explored its role in modulating enzyme activity, which may lead to decreased production of certain metabolites.

Medicine

  • Therapeutic Properties : Investigations into its antimicrobial and anti-inflammatory effects show promise for developing new therapeutic agents. For instance, preliminary studies suggest efficacy against specific bacterial strains and inflammatory conditions.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals, enhancing the properties of materials used in various applications, including coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of the compound showed that it could reduce inflammation markers in vitro. The mechanism appears to involve inhibition of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares key structural and molecular properties of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol with similar compounds identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₀H₁₃ClO₂ 200.66 Benzene ring, Cl at C3, isopropoxy at C2, hydroxymethyl Target
[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol C₉H₁₂ClNO₂ 201.65 Pyridine ring, Cl at C5, isopropoxy at C6, hydroxymethyl
3-(3-Chlorophenyl)oxiran-2-ylmethanol C₉H₉ClO₂ 184.62 Epoxide ring, chlorophenyl substituent, hydroxymethyl
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol C₁₀H₈ClNO₂ 209.63 Oxazole ring, chlorophenyl at C5, hydroxymethyl
3-(3-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.67 Benzene with Cl and methyl at C3/C2, 3-carbon alcohol
Key Observations:

Aromatic vs. Heterocyclic Cores: The target compound and 3-(3-chloro-2-methylphenyl)-1-propanol share a benzene ring but differ in substituents. The latter lacks the isopropoxy group and features a methyl group adjacent to chlorine. Pyridine ([5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol ) and oxazole ([5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol ) analogs introduce nitrogen-containing heterocycles, altering electronic properties and hydrogen-bonding capacity.

Functional Group Variations: The epoxide ring in 3-(3-chlorophenyl)oxiran-2-ylmethanol increases reactivity, making it prone to ring-opening reactions, unlike the stable ether (isopropoxy) group in the target compound. 3-(3-Chloro-2-methylphenyl)-1-propanol has a longer aliphatic chain, likely increasing lipophilicity compared to the hydroxymethyl group in the target.

In contrast, [5-chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol positions these groups meta on a pyridine ring.

Hypothetical Physicochemical Properties

While experimental data (e.g., solubility, logP) are unavailable in the provided evidence, structural inferences suggest:

  • Lipophilicity: The target compound’s isopropoxy group may enhance lipophilicity compared to the epoxide-containing analog but reduce it relative to the methyl-substituted 3-(3-chloro-2-methylphenyl)-1-propanol .
  • Hydrogen Bonding : The hydroxymethyl group in all compounds supports hydrogen bonding, but pyridine and oxazole analogs may exhibit stronger dipole interactions due to heteroatoms.
  • Reactivity : The epoxide and oxazole rings are more reactive than the stable benzene core of the target compound.

Biological Activity

[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H23ClO3
  • Molecular Weight : 304.81 g/mol
  • Structure : The compound features a chloro-substituent and a propan-2-yloxy group attached to a phenyl ring, which influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity, potentially leading to altered metabolic pathways. For instance, it can inhibit specific enzymes, thereby affecting the production of metabolites critical for various physiological processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Research indicates that this compound exhibits anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, such as HCT116 (human colorectal cancer cells). The compound's mechanism may involve the activation of p53 pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

Study Findings
Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Anti-inflammatory Effects Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages at concentrations of 10–50 µM.
Anticancer Activity Induced apoptosis in HCT116 cells with an IC50 value of approximately 5 µM; showed selectivity for cancer cells over normal fibroblasts .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the phenyl ring and the introduction of different substituents can significantly impact the biological activity of this compound. For example, variations in the alkoxy group or the introduction of additional halogens can enhance or diminish its potency against specific targets .

Q & A

Q. What are the optimal synthetic routes for [3-Chloro-2-(propan-2-yloxy)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloro group at the 3-position can be introduced via chlorination of a precursor phenol derivative, followed by O-alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity.
    Yield improvements (>75%) are achievable by monitoring intermediates via TLC and adjusting stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns. The methine proton of the isopropyl group appears as a septet (δ 4.5–5.0 ppm), while the aromatic protons show splitting due to chloro and alkoxy substituents. ¹³C NMR distinguishes the quaternary carbons (e.g., C-Cl at δ ~110 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the phenyl ring and the propan-2-yloxy group, critical for understanding steric effects in downstream reactions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 230.06) and detects fragmentation patterns .

Q. How does the stability of this compound vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C, with gas chromatography (GC) monitoring degradation products like chlorophenols. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH sensitivity : The compound hydrolyzes in strong acidic/basic conditions (pH <3 or >10). Buffered solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving the chloro and propan-2-yloxy groups be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-withdrawing chloro group : Directs electrophilic substitutions to the para position. For example, nitration occurs at the 5-position (relative to chloro).
  • Steric hindrance : The bulky isopropyloxy group at the 2-position limits reactivity at ortho sites. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
  • Catalytic strategies : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify the chloro position while preserving the alkoxy group .

Q. What computational models are suitable for predicting the physicochemical and biological properties of this compound?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Correlates logP (2.1) and polar surface area (40.3 Ų) with solubility and membrane permeability .
  • Molecular docking : Screens potential protein targets (e.g., cytochrome P450 enzymes) by simulating binding affinities. The chloro group enhances hydrophobic interactions in active sites .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) and toxicity profiles (AMES test negative) .

Q. How can contradictions in biological activity data for this compound be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines (HEK293, HepG2) to confirm antifungal or antitumor activity .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
  • Structural analogs : Compare with derivatives lacking the chloro or alkoxy groups to isolate pharmacophoric elements .

Q. What experimental designs are recommended for optimizing enantioselective synthesis of chiral analogs?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s salen complexes to achieve >90% enantiomeric excess (ee) in asymmetric reductions of ketone precursors .
  • DoE (Design of Experiments) : Multi-response nonlinear programming models optimize parameters (temperature, catalyst loading, solvent polarity) for maximum yield and ee .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s role in pesticidal vs. pharmacological applications?

Methodological Answer:

  • Mode of action studies : In pesticidal contexts (e.g., fungicidal mixtures), the chloro group disrupts fungal membrane integrity, while in pharmacological studies, the same group may inhibit human kinase enzymes. Species-specific protein binding assays clarify selectivity .
  • Concentration thresholds : Pesticidal activity often requires higher concentrations (µM–mM range) compared to pharmacological effects (nM–µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.